![molecular formula C18H16BrN7O B12158965 5-bromo-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12158965.png)
5-bromo-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
5-bromo-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a bromine atom, a benzimidazole moiety, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Bromine Atom: Bromination of the benzimidazole derivative can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Formation of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Coupling Reactions: The final coupling of the benzimidazole and tetrazole derivatives with the benzamide backbone can be performed using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can occur at the nitro groups if present in any intermediates.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be used to study the interactions of benzimidazole and tetrazole derivatives with biological targets. It can serve as a probe to investigate enzyme activities or receptor bindings.
Medicine
Medicinally, 5-bromo-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide has potential as a therapeutic agent. Its structure suggests it could be explored for anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. Generally, compounds with benzimidazole and tetrazole rings can interact with various biological targets, including enzymes and receptors. The benzimidazole moiety is known for its ability to bind to DNA and proteins, while the tetrazole ring can mimic carboxylate groups, enhancing binding affinity to certain enzymes.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the benzimidazole ring.
5-chloro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide: Substitutes bromine with chlorine.
5-bromo-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(1H-tetrazol-1-yl)phenylacetamide: Replaces the benzamide with a phenylacetamide group.
Uniqueness
The presence of both a bromine atom and a tetrazole ring in 5-bromo-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide makes it unique compared to its analogs. This combination can lead to distinct chemical reactivity and biological activity, offering potential advantages in various applications.
Biological Activity
5-bromo-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a bromine atom, a benzimidazole moiety, and a tetrazole ring. Its molecular formula is C15H16BrN5, with a molecular weight of 356.23 g/mol.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds containing benzimidazole and tetrazole rings have shown promising antibacterial and antifungal properties. The mechanism typically involves disruption of microbial cell wall synthesis or inhibition of nucleic acid synthesis.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on various cancer cell lines. This activity is often attributed to the ability to induce apoptosis through the modulation of signaling pathways related to cell survival.
Biological Activity Data
Case Studies
-
Antimicrobial Effects :
A study evaluated the antimicrobial activity of various benzimidazole derivatives, including those similar to this compound. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . -
Cytotoxicity in Cancer Cells :
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound has an IC50 value less than 30 µM, indicating potent anticancer activity. The mechanism was linked to the induction of apoptosis via mitochondrial pathways . -
Enzyme Inhibition Studies :
Research demonstrated that the compound inhibits specific kinases implicated in tumor growth, suggesting a potential role in targeted cancer therapies. The inhibition of these enzymes leads to reduced proliferation rates in cancerous cells .
Properties
Molecular Formula |
C18H16BrN7O |
---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
5-bromo-N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H16BrN7O/c1-25-16-5-3-2-4-14(16)22-17(25)8-9-20-18(27)13-10-12(19)6-7-15(13)26-11-21-23-24-26/h2-7,10-11H,8-9H2,1H3,(H,20,27) |
InChI Key |
BXXAYLJFHZHUEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4 |
Origin of Product |
United States |
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